molecular formula C11H15ClN2O B1593964 7-Methoxytryptamine CAS No. 2436-04-6

7-Methoxytryptamine

Cat. No. B1593964
CAS RN: 2436-04-6
M. Wt: 226.7 g/mol
InChI Key: SUJKAJKVFWJRPP-UHFFFAOYSA-N
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Description

7-Methoxytryptamine is a chemical compound with the molecular weight of 226.71 . It is a derivative of tryptamine, a broad class of classical or serotonergic hallucinogens .


Molecular Structure Analysis

The molecular structure of 7-Methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5 . The molecular formula is C11H14N2O .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Methoxytryptamine are not well-documented, related compounds such as melatonin have been studied. Melatonin is known to be involved in multiple growth and developmental processes, also mediating environmental stress responses .


Physical And Chemical Properties Analysis

7-Methoxytryptamine is a chemical compound with the molecular weight of 226.71 . The molecular formula is C11H14N2O .

Scientific Research Applications

Biosynthesis and Circadian Rhythm

7-Methoxytryptamine, a compound related to serotonin, has been studied for its role in biosynthesis and circadian rhythms. In the pineal gland of golden hamsters, a day-night rhythmicity was observed in the amount of 5-methoxytryptamine, a related compound, indicating its potential involvement in circadian processes (Galzin et al., 1988).

Neuropharmacological Studies

Research on 5-methoxytryptamine, a structurally similar compound to 7-methoxytryptamine, has provided insights into its potential neuropharmacological properties. Studies have explored its effects on serotonin-containing neurons in the brain, suggesting a more powerful effect on presynaptic neurons (De Montigny & Aghajanian, 1977).

Radioprotective Effects

The radioprotective effects of 5-methoxytryptamine, closely related to 7-methoxytryptamine, were studied for their impact on colony-forming cells, revealing a protective effect in both low and high dose ranges (Fehér, Gidáli, & Sztanyik, 1968).

Role in Plant Physiology

7-Methoxytryptamine's analog, melatonin (N-acetyl-5-methoxytryptamine), has been studied in plants, where it influences flowering in the short-day plant Chenopodium rubrum. This suggests a potential role of similar compounds in plant physiological processes (Kolar, Johnson, & Macháčková, 2003).

Analytical Detection and Measurement

Analytical techniques have been developed for detecting and measuring 5-methoxytryptamine in various tissues, indicating the importance of this compound in various biological contexts and possibly extending to 7-methoxytryptamine (Prozialeck, Boehme, & Vogel, 1978).

Hemodynamic Effects in Animal Models

Studies on 5-methoxytryptamine have shown its impact on systemic and regional hemodynamics in rats, suggesting the compound's influence on cardiovascular physiology (Platonova & Medvedev, 1992)

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 7-Methoxytryptamine . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-(7-methoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJIGHUQQNOCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxytryptamine

CAS RN

2436-04-6
Record name 7-Methoxytryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2436-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
F Sóti, M Incze, Z Kardos-Balogh… - Synthetic …, 1993 - Taylor & Francis
… In their synthesis 7-methoxytryptamine (6a) may be used as a potential starting material. There are several for the synthesis of 7-methoxytryptamine (6a) but all of them use hardly …
Number of citations: 11 www.tandfonline.com
H OCHs - OF THE - Wiley Online Library
… The synthesis of the known 7-methoxytryptamine [l)(by condensation of 7-methoxyindole-3-aldehyde and nitromethane and subsequent reduction of the resulting 7-methoxy-3-(. 8-…
Number of citations: 0 onlinelibrary.wiley.com
F Sóti, M Kajtár-Peredy, Z Kardos-Balogh, M Incze… - Tetrahedron, 1994 - Elsevier
Starting from 7-methoxytryptamine (7) with the use of the method we developed earlier, (±)-cuanzine (1),(±)-decarbomethoxyapocuanzine (4), and their epimers 5 and 22 were …
Number of citations: 5 www.sciencedirect.com
DB Repke, DB Grotjahn, AT Shulgin - Journal of medicinal …, 1985 - ACS Publications
… )-7-methoxytryptamine (13d). To a stirred mixture of 4.0 g (21 mmol) of 7-methoxytryptamine and … JV-Methyl-JV-isopropyl-7-methoxytryptamine (6). To a stirred suspension of 760 mg (20 …
Number of citations: 54 pubs.acs.org
A Brusco, S Peressini… - … of Histochemistry & …, 1983 - journals.sagepub.com
Serotonin immunoreactivity of rat neurons was studied using antibodies to 5-hydroxytryptamine (5-HT) raised in rabbits and the peroxidase-antiperoxidase (PAP) technique. The brains …
Number of citations: 46 journals.sagepub.com
BE Blough, A Landavazo, JS Partilla, AM Decker… - Bioorganic & medicinal …, 2014 - Elsevier
… The 4-methoxytryptamine analog (4f) was 18-fold less potent, the 6-methoxytryptamine analog (4m) was 4800-fold less potent, and the 7-methoxytryptamine analog (4q) was 980-fold …
Number of citations: 32 www.sciencedirect.com
GA Buznikov, PG Zherebchenko… - Bulletin of Experimental …, 1965 - Springer
All of the studied indolylalkylamines (30 substances in all) as well as β-indazolylethylamine are capable of stimulating the embryonal motor activity of nudibranchiate mollusks. The most …
Number of citations: 2 link.springer.com
H Harada, Y Hirokawa, K Suzuki, Y Hiyama… - Bioorganic & medicinal …, 2003 - Elsevier
A novel series of 2-(3-indolyl)alkylamino-1-(3-chlorophenyl)ethanols was prepared and evaluated for in vitro ability to stimulate cAMP production in Chinese hamster ovary cells …
Number of citations: 61 www.sciencedirect.com
VK Mukhomorov - Chem. Rapid Commun, 2013 - researchgate.net
Molecular mechanisms of the radio-protective action of some substituted tryptamine are discussed in terms of ab initio quantum chemistry methods. The new descriptor which takes into …
Number of citations: 4 www.researchgate.net
HG Baumgarten, S Jenner… - Neurotoxins …, 1979 - Adelaide University Union Press
Number of citations: 0

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